Home > Products > Screening Compounds P8021 > 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide
4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide - 1379545-95-5

4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide

Catalog Number: EVT-274543
CAS Number: 1379545-95-5
Molecular Formula: C21H19ClF3N5O
Molecular Weight: 449.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
M-2698 is under investigation in clinical trial NCT01971515 (First-in-Human Dose Escalation Trial in Subjects With Advanced Malignancies).
p70S6K/Akt Inhibitor M-2698 is an orally available inhibitor of the serine/threonine protein kinases ribosomal protein S6 Kinase (p70S6K) and Akt (protein kinase B), with potential antineoplastic activity. Upon administration, p70S6K/Akt inhibitor M-2698 binds to and inhibits the activity of p70S6K and Akt. This prevents the activation of the PI3K/Akt/p70S6K signaling pathway and inhibits tumor cell proliferation in cancer cells that have an overactivated PI3K/Akt/p70S6K signaling pathway. Constitutive activation and dysregulated signaling of the PI3K/Akt/p70S6K pathway are frequently associated with tumorigenesis of many tumor types; targeting multiple kinases in this pathway is more efficacious than targeting a single kinase.
Overview

The compound 4-[[1S]-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide, also known as M2698, is a synthetic organic molecule that has garnered attention for its potential applications in cancer therapy. This compound is classified as a quinazoline derivative, which is a class of compounds known for their diverse biological activities, including anti-cancer properties.

Source and Classification

M2698 is derived from the quinazoline scaffold, which has been extensively studied for its pharmacological properties. The specific structure of M2698 includes an azetidine moiety and a trifluoromethyl-substituted phenyl group, contributing to its unique biological profile. It is classified under the chemical category of quinazoline carboxamides and is recognized for its ability to inhibit certain signaling pathways involved in tumor cell proliferation, particularly the PI3K/Akt/p70S6K pathway .

Synthesis Analysis

Methods and Technical Details

The synthesis of M2698 involves several steps typical of organic synthesis, including the formation of the azetidine ring and subsequent functionalization to introduce the quinazoline core. While specific synthetic routes may vary, a general approach includes:

  1. Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  2. Quinazoline Synthesis: The quinazoline core is often synthesized via condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
  3. Final Coupling Reaction: The azetidine derivative is then coupled with the quinazoline moiety to form the final product, M2698.

Each step requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final compound.

Chemical Reactions Analysis

Reactions and Technical Details

M2698 undergoes various chemical reactions typical for amides and quinazolines, including:

  1. Hydrolysis: Under acidic or basic conditions, M2698 can hydrolyze to yield corresponding carboxylic acids and amines.
  2. Nucleophilic Substitution: The presence of the chloro group allows for nucleophilic attack by amines or other nucleophiles.
  3. Reduction Reactions: The compound may be reduced under specific conditions to modify functional groups.

These reactions are essential for modifying the compound for further studies or enhancing its therapeutic efficacy.

Mechanism of Action

Process and Data

M2698 exerts its anti-cancer effects primarily through inhibition of the PI3K/Akt/p70S6K signaling pathway, which is frequently overactivated in various cancers. By blocking this pathway, M2698 prevents tumor cell proliferation and induces apoptosis in cancer cells. This mechanism aligns with findings that indicate compounds targeting this pathway can effectively reduce tumor growth in preclinical models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of M2698 include:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its lipophilic nature.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical properties include reactivity towards electrophiles due to the presence of nitrogen atoms in both the azetidine and quinazoline rings.

Applications

Scientific Uses

M2698 shows promise as a therapeutic agent in cancer treatment due to its selective inhibition of critical signaling pathways involved in tumorigenesis. Its potential applications include:

  • Cancer Therapy: Targeting tumors with overactive PI3K/Akt signaling.
  • Research Tool: As a model compound for studying quinazoline derivatives in drug development.

The ongoing research into M2698 could lead to new insights into cancer treatment strategies, particularly for tumors resistant to conventional therapies .

Introduction to 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide

Chemical Classification and Nomenclature

This compound belongs to the quinazoline carboxamide azetidine chemical class, characterized by a quinazoline core substituted at the 4-position with a chiral benzylamine moiety featuring an azetidine ring. The systematic IUPAC name is 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide, reflecting its stereochemistry, substituents, and functional groups [1] [2]. The (S)-configuration at the chiral center is critical for biological activity. Key identifiers include:

Table 1: Chemical Identifiers

Identifier TypeValue
CAS Registry Number1379545-95-5
Molecular FormulaC₂₁H₁₉ClF₃N₅O
Molecular Weight449.857 g/mol (base); 486.32 g/mol (HCl salt)
Canonical SMILESNC(=O)c1cccc2c(NC@Hc4ccc(Cl)c(c4)C(F)(F)F)ncnc12
InChIKeyHXAUJHZZPCBFPN-QGZVFWFLSA-N (base); AVLBEMHEKRLPQR-UNTBIKODSA-N (HCl salt)
SynonymsM2698; Rupitasertib; MSC2363318A; 1SK (PDB ligand code)

The structure integrates three pharmacophoric elements: a quinazoline-8-carboxamide group (hydrogen-bond donor/acceptor), a 4-chloro-3-(trifluoromethyl)phenyl moiety (hydrophobic domain), and an (S)-2-(azetidin-1-yl)ethyl chain (basic center for kinase interaction) [1] [5].

Historical Development and Discovery

The compound emerged from a medicinal chemistry campaign targeting the PI3K/Akt/mTOR (PAM) pathway. Initial screening identified 4-benzylamino-quinazoline-8-carboxylic acid amide as a sub-micromolar inhibitor of p70S6K. Structure-activity relationship (SAR) optimization focused on enhancing potency, selectivity, and pharmacokinetics. Key modifications included:

  • Introduction of the azetidine group to improve kinase selectivity and metabolic stability.
  • Incorporation of the 4-chloro-3-(trifluoromethyl)phenyl moiety for hydrophobic pocket occupancy.
  • Stereochemical control to leverage chiral specificity for target binding [4] [5].

The compound (designated M2698 or MSC2363318A) was advanced due to its balanced dual inhibition of p70S6K and Akt, oral bioavailability, and blood-brain barrier penetration. A 2021 study detailed its optimization, highlighting a cocrystal structure with p70S6K (PDB: 7N93) that validated the binding mode [4] [6]. It entered clinical evaluation (NCT01971515) for advanced malignancies in 2013, marking its transition from preclinical candidate to investigational drug [1] [4].

Significance in Medicinal Chemistry and Drug Design

This compound exemplifies three key innovations in kinase inhibitor design:

  • Dual-Targeting Strategy: It concurrently inhibits p70S6K (ribosomal protein S6 kinase beta-1) and Akt (RAC-alpha/gamma serine/threonine-protein kinases), critical nodes in the PAM pathway. This dual action overcomes compensatory signaling loops common in cancer resistance [4] [6]. Biochemical assays confirm nanomolar potency:Table 2: Kinase Inhibition Profile
TargetIC₅₀ (nM)Function
p70S6K1Regulates protein synthesis and cell growth via ribosomal S6 phosphorylation
Akt1/Akt31Mediates survival signals and metabolic functions
pGSK3β (indirect)17Downstream biomarker of Akt activity

Selectivity screening against 264 kinases revealed only 6 off-targets with IC₅₀ within 10-fold of p70S6K, underscoring its precision [6].

  • Stereochemical Optimization: The (S)-enantiomer exhibits superior target engagement compared to the (R)-form. The chiral center enables optimal orientation of the azetidine group within the kinase hinge region, as evidenced in the 7N93 cocrystal structure [4].

  • Quinazoline Scaffold Utility: The quinazoline core serves as a privileged scaffold for kinase inhibitors. Its 8-carboxamide substituent forms hydrogen bonds with Glu99 and Leu108 of p70S6K, while the 4-amino linker anchors the hydrophobic aryl group in an allosteric pocket [3] [4]. This binding mode avoids competition with ATP, enhancing selectivity.

  • Blood-Brain Barrier Penetration: Unlike many kinase inhibitors, M2698 crosses the blood-brain barrier, enabling potential application in gliomas or CNS metastases. Preclinical models demonstrated tumor growth inhibition in brain-implanted xenografts [6].

These attributes position it as a versatile chemical probe for PAM pathway biology and a clinical candidate for tumors with pathway hyperactivation [1] [5].

Properties

CAS Number

1379545-95-5

Product Name

4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide

IUPAC Name

4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide

Molecular Formula

C21H19ClF3N5O

Molecular Weight

449.9 g/mol

InChI

InChI=1S/C21H19ClF3N5O/c22-16-6-5-12(9-15(16)21(23,24)25)17(10-30-7-2-8-30)29-20-14-4-1-3-13(19(26)31)18(14)27-11-28-20/h1,3-6,9,11,17H,2,7-8,10H2,(H2,26,31)(H,27,28,29)/t17-/m1/s1

InChI Key

HXAUJHZZPCBFPN-QGZVFWFLSA-N

SMILES

C1CN(C1)CC(C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N

Solubility

Soluble in DMSO

Synonyms

M2698; M-2698; M 2698; MSC-2363318A; MSC 2363318A; MSC2363318A.

Canonical SMILES

C1CN(C1)CC(C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N

Isomeric SMILES

C1CN(C1)C[C@H](C2=CC(=C(C=C2)Cl)C(F)(F)F)NC3=NC=NC4=C3C=CC=C4C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.